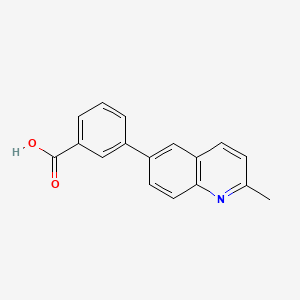![molecular formula C11H13FO B15168815 2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene CAS No. 610797-33-6](/img/structure/B15168815.png)
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene is an organic compound with a unique structure that includes a fluorine atom and an ethenyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-fluoro-1-[(propan-2-yl)oxy]benzene with an ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield 4-fluoro-1-[(propan-2-yl)oxy]benzaldehyde or 4-fluoro-1-[(propan-2-yl)oxy]benzoic acid.
科学的研究の応用
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The presence of the propan-2-yl group can also affect the compound’s solubility and interaction with other molecules.
類似化合物との比較
Similar Compounds
4-Fluoro-1-[(propan-2-yl)oxy]benzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Ethenyl-4-chloro-1-[(propan-2-yl)oxy]benzene: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
Uniqueness
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene is unique due to the presence of both the ethenyl and fluorine groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
610797-33-6 |
|---|---|
分子式 |
C11H13FO |
分子量 |
180.22 g/mol |
IUPAC名 |
2-ethenyl-4-fluoro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H13FO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 |
InChIキー |
QZFOSNVXVFEIHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)F)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)



![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)


![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)


